Cas no 122947-72-2 (4-(dibromomethyl)-3-nitrobenzonitrile)

122947-72-2 structure
Nome del prodotto:4-(dibromomethyl)-3-nitrobenzonitrile
Numero CAS:122947-72-2
MF:C8H4Br2N2O2
MW:319.937560081482
MDL:MFCD29763357
CID:4579359
PubChem ID:14468233
4-(dibromomethyl)-3-nitrobenzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzonitrile, 4-(dibromomethyl)-3-nitro-
- 4-(dibromomethyl)-3-nitrobenzonitrile
-
- MDL: MFCD29763357
- Inchi: 1S/C8H4Br2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H
- Chiave InChI: QSNWGGZLZYPJJC-UHFFFAOYSA-N
- Sorrisi: C(#N)C1=CC=C(C(Br)Br)C([N+]([O-])=O)=C1
4-(dibromomethyl)-3-nitrobenzonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263026-10.0g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 10.0g |
$1778.0 | 2024-06-18 | |
Chemenu | CM429106-250mg |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95%+ | 250mg |
$205 | 2023-03-01 | |
Enamine | EN300-263026-0.05g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 0.05g |
$76.0 | 2024-06-18 | |
Enamine | EN300-263026-0.5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 0.5g |
$310.0 | 2024-06-18 | |
Enamine | EN300-263026-1.0g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 1.0g |
$414.0 | 2024-06-18 | |
Enamine | EN300-263026-1g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 1g |
$414.0 | 2023-09-14 | |
A2B Chem LLC | AW46160-5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 5g |
$1298.00 | 2024-04-20 | |
A2B Chem LLC | AW46160-2.5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
Aaron | AR01C5ZW-5g |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 5g |
$1674.00 | 2025-02-09 | |
1PlusChem | 1P01C5RK-100mg |
4-(dibromomethyl)-3-nitrobenzonitrile |
122947-72-2 | 95% | 100mg |
$196.00 | 2023-12-25 |
4-(dibromomethyl)-3-nitrobenzonitrile Letteratura correlata
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
122947-72-2 (4-(dibromomethyl)-3-nitrobenzonitrile) Prodotti correlati
- 68295-45-4((R)-N-(Pyrrolidin-2-ylmethyl)aniline)
- 1806489-68-8(2-Bromomethyl-5-iodo-7-methoxy-1H-benzimidazole)
- 2680813-15-2(5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid)
- 1311280-21-3(4-(2-Morpholin-4-yl-5-trifluoromethyl-pyridin-3-yl)-benzoic acid)
- 2171184-58-8((2R)-2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)pentanoic acid)
- 2248345-12-0(1,3-Dioxoisoindolin-2-YL 4-fluorocyclohexane-1-carboxylate)
- 2092489-75-1(1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide)
- 1956325-80-6(6-Chloro-4-(cyclobutylamino)nicotinonitrile)
- 4457-71-0(3-Methyl-1,5-pentanediol)
- 192461-90-8(N-(4-methylphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:122947-72-2)4-(dibromomethyl)-3-nitrobenzonitrile

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):424.0/822.0